N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide
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Overview
Description
N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a trimethoxyphenyl group attached to an oxazolidinone ring
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar oxazolidinone derivatives have been identified as potent inhibitors of the coagulation enzyme factor xa (fxa) . FXa plays a central role in the blood coagulation cascade .
Mode of Action
It can be inferred from similar compounds that it may interact with its target to inhibit its function . The interaction of these compounds with their targets often results in changes that affect the function of the target, leading to the therapeutic effects of the compound .
Biochemical Pathways
Given that similar compounds target fxa, it can be inferred that this compound may affect the blood coagulation cascade . This cascade involves a series of reactions that lead to the formation of a blood clot, and FXa plays a central role in this process .
Pharmacokinetics
Similar compounds have been noted for their good oral bioavailability , suggesting that this compound may also have favorable ADME properties that contribute to its bioavailability.
Result of Action
Based on the action of similar compounds, it can be inferred that the inhibition of fxa by this compound may result in decreased thrombin generation, thus diminishing thrombin-mediated activation of both coagulation and platelets . This could potentially lead to antithrombotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methanesulfonate (CH3SO3Na).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Comparison with Similar Compounds
Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Oxazolidinone derivatives: Compounds with similar oxazolidinone rings are used in various pharmaceutical applications.
Uniqueness: N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)methanesulfonamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O7S/c1-20-11-5-9(6-12(21-2)13(11)22-3)16-8-10(23-14(16)17)7-15-24(4,18)19/h5-6,10,15H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQMVOITZRVSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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